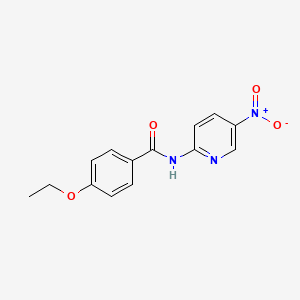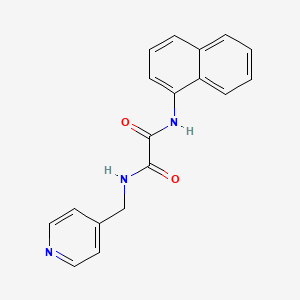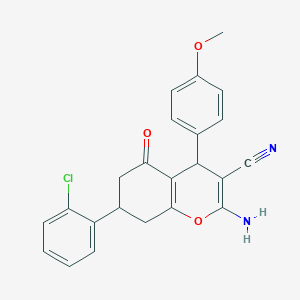
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Cloethocarb, is a carbamate insecticide that is widely used in the agricultural industry. It is known for its broad-spectrum activity against a wide range of pests, including insects, mites, and nematodes. Despite its widespread use, there is still much to be learned about the synthesis, mechanism of action, and physiological effects of Cloethocarb.
Mécanisme D'action
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate acts as an acetylcholinesterase inhibitor, which means that it interferes with the breakdown of acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the pest.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects on pests. It has been shown to cause a decrease in the activity of acetylcholinesterase, as well as an increase in the activity of detoxifying enzymes such as glutathione S-transferase. It has also been shown to cause oxidative stress and damage to the cellular membranes of pests.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate in lab experiments is its broad-spectrum activity, which makes it useful for testing against a wide range of pests. However, its use is limited by its potential toxicity to non-target organisms and the need for proper safety precautions when handling the compound.
Orientations Futures
There are many potential future directions for research on 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of the compound. Another area of interest is the study of its potential use as a nematicide, as well as its effects on non-target organisms such as bees and other pollinators. Additionally, there is a need for further research on the biochemical and physiological effects of 2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate on pests, as well as the mechanisms of resistance that may develop over time.
Méthodes De Synthèse
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized through a reaction between 2-(2-chlorophenoxy)ethanol and 3,4-dichlorophenyl isocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as toluene. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including aphids, spider mites, and whiteflies. It has also been studied for its potential use as a nematicide, as it has been shown to be effective against root-knot nematodes.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c16-11-6-5-10(9-13(11)18)19-15(20)22-8-7-21-14-4-2-1-3-12(14)17/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIJXKUJOJVLGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)

![methyl 4-{2,5-dioxo-3-[(2-thienylmethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B4942233.png)

![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)


![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![ethyl 3-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4942260.png)
![(2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4942262.png)
![1-(4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B4942270.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)
![N-(2-fluoro-5-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4942280.png)
